molecular formula C11H14ClN3O B14163556 [4-(4-Chlorophenyl)butan-2-ylideneamino]urea CAS No. 3506-76-1

[4-(4-Chlorophenyl)butan-2-ylideneamino]urea

Katalognummer: B14163556
CAS-Nummer: 3506-76-1
Molekulargewicht: 239.70 g/mol
InChI-Schlüssel: SLZBUWSNKAOEMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(4-Chlorophenyl)butan-2-ylideneamino]urea is a chemical compound with the molecular formula C11H13ClN2O It is known for its unique structure, which includes a chlorophenyl group and a butan-2-ylideneamino group attached to a urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)butan-2-ylideneamino]urea typically involves the reaction of 4-chlorobenzaldehyde with butan-2-one to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

[4-(4-Chlorophenyl)butan-2-ylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

[4-(4-Chlorophenyl)butan-2-ylideneamino]urea has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [4-(4-Chlorophenyl)butan-2-ylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chlorobenzylideneamino]urea
  • 4-(4-Chlorophenyl)butan-2-ylideneamino]thiourea
  • 4-(4-Chlorophenyl)butan-2-ylideneamino]guanidine

Uniqueness

[4-(4-Chlorophenyl)butan-2-ylideneamino]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

3506-76-1

Molekularformel

C11H14ClN3O

Molekulargewicht

239.70 g/mol

IUPAC-Name

[4-(4-chlorophenyl)butan-2-ylideneamino]urea

InChI

InChI=1S/C11H14ClN3O/c1-8(14-15-11(13)16)2-3-9-4-6-10(12)7-5-9/h4-7H,2-3H2,1H3,(H3,13,15,16)

InChI-Schlüssel

SLZBUWSNKAOEMT-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=O)N)CCC1=CC=C(C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.